molecular formula C15H22N2O8S B2661620 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate CAS No. 1351602-12-4

1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate

Cat. No.: B2661620
CAS No.: 1351602-12-4
M. Wt: 390.41
InChI Key: OZDULSSSHWRAQM-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperazine ring, and a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate typically involves multiple steps, starting with the formation of the furan ring The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of furan-2-carboxylic acid derivatives.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate can be compared with other similar compounds, such as:

  • Furfurylamine: Similar furan-based structure but lacks the piperazine and propylsulfonyl groups.

  • 2-Acetylfuran: Contains a furan ring but has different functional groups and applications.

  • Piperazine derivatives: Similar piperazine ring but different substituents and biological activities.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(furan-2-yl)-2-(4-propylsulfonylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S.C2H2O4/c1-2-10-20(17,18)15-7-5-14(6-8-15)11-12(16)13-4-3-9-19-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDULSSSHWRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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